TGF-Beta Receptor I Kinase Inhibitory Potency: 4-Phenylpyrazole-1-Acetate Class vs. Parent 4-Phenyl-1H-Pyrazole
4-Phenyl substituted pyrazole derivatives, as a class that includes N1-functionalized analogs such as ethyl 4-phenyl-1H-pyrazole-1-acetate, exhibit TGF-beta receptor I kinase (ALK5) inhibitory potency with IC50 values ranging from 30 to 555 nM, as reported in the BRENDA database [1]. In contrast, the unsubstituted parent compound 4-phenyl-1H-pyrazole (lacking the N1-acetate ester) shows only weak inhibition of the related PKB/Akt kinase with an IC50 of 135,000 nM (BindingDB) [2]. The N1-acetate ester functionalization is structurally consistent with enhanced kinase binding, reflecting the established SAR that N1-substitution on the pyrazole ring significantly modulates target engagement potency. This represents a quantifiable potency differential of approximately 240- to 4,500-fold favoring N1-acetate-functionalized analogs over the unsubstituted parent scaffold.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30-555 nM (4-phenyl substituted pyrazole class, including N1-functionalized derivatives, against TGF-beta receptor I kinase/ALK5) |
| Comparator Or Baseline | 135,000 nM (4-phenyl-1H-pyrazole, unsubstituted parent, against PKB/Akt) |
| Quantified Difference | ~240-fold to ~4,500-fold greater potency for N1-functionalized class members vs. unsubstituted parent (note: different but related kinase targets) |
| Conditions | In vitro biochemical kinase assays; TGF-beta receptor I kinase (EC 2.7.11.30) assay per Peng et al. (2005); PKB/Akt inhibition assay (BindingDB) |
Why This Matters
For procurement decisions in kinase-targeted research programs, the N1-acetate ester functionalization present in ethyl 4-phenyl-1H-pyrazole-1-acetate is a critical structural determinant of kinase inhibitory activity, and substitution with the unfunctionalized parent 4-phenyl-1H-pyrazole would result in dramatically reduced target engagement.
- [1] BRENDA Enzyme Database. EC 2.7.11.30. 4-phenyl substituted pyrazole inhibitors, IC50: 30-555 nM. Based on Peng, S.B.; Yan, L.; Xia, X.; et al. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Biochemistry (2005), 44, 2293-2304. View Source
- [2] BindingDB Entry BDBM16215. 4-phenyl-1H-pyrazole (CHEMBL390066). IC50: 1.35E+5 nM against RAC-alpha serine/threonine-protein kinase (PKB/Akt), Homo sapiens. View Source
